molecular formula C20H27Cl2N5O2S B2613197 N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide hydrochloride CAS No. 1331240-64-2

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide hydrochloride

Cat. No.: B2613197
CAS No.: 1331240-64-2
M. Wt: 472.43
InChI Key: SJCKVYQEPYPJRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide hydrochloride is a pyrazole-carboxamide derivative featuring a benzothiazole core substituted with chloro and methoxy groups. Its molecular structure includes:

  • A 1,3-benzothiazole moiety at the 2-position with 7-chloro and 4-methoxy substituents.
  • A 1-ethyl-3-methylpyrazole ring linked via a carboxamide group.
  • A hydrochloride salt to improve bioavailability.

Properties

IUPAC Name

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-2-ethyl-5-methylpyrazole-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26ClN5O2S.ClH/c1-6-26-15(12-13(2)23-26)19(27)25(11-7-10-24(3)4)20-22-17-16(28-5)9-8-14(21)18(17)29-20;/h8-9,12H,6-7,10-11H2,1-5H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJCKVYQEPYPJRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C)C(=O)N(CCCN(C)C)C2=NC3=C(C=CC(=C3S2)Cl)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27Cl2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide hydrochloride typically involves multiple steps, including the formation of the benzothiazole and pyrazole rings, followed by the introduction of the functional groups. Common reagents used in these reactions include chlorinating agents, methoxy compounds, and various amines. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield while minimizing the risk of contamination. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure hydrochloride form.

Chemical Reactions Analysis

Types of Reactions

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions can introduce new functional groups, such as halogens or alkyl groups.

Scientific Research Applications

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide hydrochloride has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used to investigate biological pathways and interactions with proteins or enzymes.

    Medicine: The compound may have potential therapeutic applications, such as acting as a drug candidate for treating specific diseases.

    Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrazole-Carboxamide Derivatives with Benzothiazole Moieties

Key Findings :

  • The target compound’s ethyl and methyl groups on the pyrazole may enhance lipophilicity compared to phenyl-substituted analogs like 3a and 3b .
  • The dimethylaminopropyl side chain likely improves water solubility relative to morpholinyl-ethyl substituents in the analog from .

Pharmacologically Active Benzothiazole Derivatives

Table 2: Pharmacological Activity Comparison
Compound Name Target/Activity Structural Features Efficacy/IC50 Reference
Niclosamide TMEM16A antagonist, anthelmintic 5-Cl, NO2, OH on benzothiazole Partial inhibition
Nitazoxanide TMEM16A antagonist, antiparasitic 5-NO2, acetylsalicylamide on benzothiazole Similar to niclosamide
Target Compound Hypothesized TMEM16A or kinase inhibition 7-Cl, 4-OMe, pyrazole-carboxamide Not reported

Key Findings :

  • Niclosamide and nitazoxanide share a benzothiazole core but lack the pyrazole-carboxamide group. Their TMEM16A antagonism suggests the target compound may exhibit similar ion channel modulation .
  • The 7-chloro-4-methoxy substitution on benzothiazole in the target compound could enhance metabolic stability compared to niclosamide’s nitro group .

Other Pyrazole-Carboxamide Derivatives

Table 3: Physicochemical and Pharmacokinetic Comparison
Compound Name Molecular Weight logP (Predicted) Key Functional Groups Application Reference
Target Compound 529.44 ~3.2 Dimethylaminopropyl, HCl salt Research compound
4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide HCl 218.69 ~1.5 Amino, propyl Phosphodiesterase inhibitor (hypothesized)
Chlorodenafil 396.85 ~2.8 Chloroacetyl, pyrimidinone PDE5 inhibitor

Key Findings :

  • The target compound’s higher molecular weight and logP suggest prolonged half-life but reduced oral bioavailability compared to simpler analogs like 4-amino-1-methyl-3-propyl derivatives .
  • The hydrochloride salt in the target compound improves solubility relative to neutral pyrazole-carboxamides .

Biological Activity

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide hydrochloride is a synthetic compound characterized by its complex structure and potential biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C21H25Cl2N3O4S2, with a molecular weight of 518.4769 g/mol. Its structure includes a benzothiazole moiety, which is known for various biological activities.

PropertyValue
Molecular FormulaC21H25Cl2N3O4S2
Molecular Weight518.4769 g/mol
CAS Number1215375-83-9
SMILESCOc1ccc(c2c1nc(s2)N(C(=O)c1ccccc1S(=O)(=O)C)CCCN(C)C)Cl.Cl

Antimicrobial Activity

Recent studies have indicated that compounds similar to those containing the benzothiazole moiety exhibit significant antimicrobial activities. For instance, derivatives have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus . The presence of the dimethylamino group in the structure may enhance lipophilicity, contributing to increased antibacterial potency.

The proposed mechanism of action for this compound involves modulation of neurotransmitter systems. Similar compounds have been identified as positive allosteric modulators of AMPA receptors, which play a crucial role in synaptic transmission and plasticity in the central nervous system . This suggests that the compound may enhance cognitive functions without the excitotoxic effects associated with direct agonists.

Pharmacokinetics

Pharmacokinetic studies demonstrate that related benzothiazole compounds are metabolized by hepatic cytochrome P450 enzymes, leading to active metabolites that can cross the blood-brain barrier . This metabolic pathway is essential for understanding the bioavailability and efficacy of the compound in therapeutic applications.

Case Studies

  • Cognitive Enhancement : A study involving animal models showed that administration of benzothiazole derivatives resulted in increased levels of acetylcholine and serotonin in the hippocampus, indicating potential cognitive-enhancing effects .
  • Antibacterial Efficacy : In vitro tests revealed that compounds with structural similarities exhibited significant antibacterial activity against Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values lower than standard antibiotics like kanamycin .

Q & A

Q. What are the standard synthetic protocols for preparing N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide hydrochloride?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including condensation of substituted benzothiazole and pyrazole precursors. A general approach involves:
  • Step 1 : Reacting 2-amino-7-chloro-4-methoxybenzothiazole with chloroacetyl chloride in dioxane with triethylamine as a base at 20–25°C .
  • Step 2 : Coupling the intermediate with 3-(dimethylamino)propylamine under reflux in a polar aprotic solvent (e.g., DMF).
  • Step 3 : Purification via recrystallization from ethanol-DMF mixtures to isolate the free base, followed by salt formation with HCl .
    Key considerations: Monitor reaction progress using TLC, and optimize stoichiometry to minimize by-products.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for the carboxamide) .
  • NMR (¹H/¹³C) : Confirms substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, dimethylamino protons at δ 2.2–2.5 ppm) .
  • Elemental Analysis : Validates purity by comparing calculated vs. experimental C, H, N, and S content (e.g., deviations <0.3% indicate high purity) .
  • HPLC-MS : Determines molecular ion peaks (e.g., [M+H]⁺ at m/z ~520) and detects impurities .

Q. How can researchers optimize solubility and stability during in vitro assays?

  • Methodological Answer :
  • Solubility : Use hydrochloride salt forms (as in the target compound) to enhance aqueous solubility. Test co-solvents like DMSO (≤1% v/v) or cyclodextrin complexes .
  • Stability : Conduct pH-dependent stability studies (pH 1–9) using UV-Vis spectroscopy. Store lyophilized samples at -20°C under inert gas to prevent hydrolysis of the carboxamide group .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Dose-Response Analysis : Validate activity trends using multiple concentrations (e.g., 0.1–100 µM) to rule out false positives/negatives.
  • Structural Confirmation : Re-characterize batches with conflicting results to ensure synthetic consistency (e.g., check for residual solvents via GC-MS) .
  • Assay Variability : Compare results across orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to identify context-dependent effects .

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer :
  • Core Modifications : Synthesize analogs with variations in the benzothiazole (e.g., replace Cl with F) or pyrazole (e.g., alter ethyl/methyl groups) moieties .
  • Side-Chain Optimization : Test propylamine chain length (e.g., dimethylamino vs. diethylamino) and evaluate logP changes via HPLC retention time .
  • Biological Testing : Prioritize analogs showing ≥50% activity in primary screens for secondary assays (e.g., kinase inhibition, cytotoxicity) .

Q. What computational approaches predict binding modes and target interactions?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., kinases). Focus on the benzothiazole and pyrazole moieties as key pharmacophores .
  • MD Simulations : Run 100-ns trajectories to assess binding stability (e.g., RMSD <2 Å indicates stable poses) .
  • Free Energy Calculations : Apply MM-PBSA to rank binding affinities, correlating with experimental IC₅₀ values .

Q. How to address low yield in the final coupling step?

  • Methodological Answer :
  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) or organocatalysts (e.g., DMAP) to accelerate amide bond formation .
  • Solvent Optimization : Use high-boiling solvents (e.g., toluene) for reflux conditions or switch to microwave-assisted synthesis (e.g., 100°C, 30 min) .
  • Workup Adjustments : Extract unreacted starting materials with ethyl acetate before recrystallization to improve purity .

Q. What are best practices for validating analytical methods in pharmacokinetic studies?

  • Methodological Answer :
  • Calibration Curves : Use 6–8 concentration points (e.g., 1–100 ng/mL) with R² >0.99.
  • Recovery Tests : Spike plasma samples with known concentrations (80–120% recovery acceptable) .
  • Inter-Day Precision : Analyze triplicates over 3 days; %RSD <15% ensures reproducibility .

Data Contradiction Analysis

Q. How to interpret conflicting spectral data (e.g., NMR vs. IR)?

  • Methodological Answer :
  • Cross-Validation : Compare NMR integration ratios with theoretical H counts. For example, a missing methoxy signal in NMR may indicate degradation, while IR confirms C-O presence .
  • Advanced Techniques : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals or confirm connectivity .

Q. Why do biological assays show variable potency against the same target?

  • Methodological Answer :
  • Target Conformation : Test activity against recombinant vs. native proteins (e.g., kinase activation states) .
  • Cellular Context : Compare results in primary cells vs. immortalized lines (e.g., metabolic differences affect prodrug activation) .
  • Compound Stability : Pre-incubate the compound in assay buffer and quantify degradation via LC-MS to rule out false negatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.